2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)-
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Overview
Description
2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)- is a heterocyclic organic compound that features a furanone ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(1-pyrrolidinyl)butanoic acid with a dehydrating agent to induce cyclization and form the furanone ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The furanone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include substituted furanones, lactones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)-
- 2(5H)-Furanone, 4-methyl-3-(1-piperidinyl)-
- 2(5H)-Furanone, 4-methyl-3-(1-morpholinyl)-
Uniqueness
2(5H)-Furanone, 4-methyl-3-(1-pyrrolidinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
770-99-0 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-methyl-4-pyrrolidin-1-yl-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO2/c1-7-6-12-9(11)8(7)10-4-2-3-5-10/h2-6H2,1H3 |
InChI Key |
DARSINVAIIMSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1)N2CCCC2 |
Origin of Product |
United States |
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